molecular formula C8H13ClN2 B2379409 [1-(2-Pyridinyl)propyl]amine dihydrochloride CAS No. 1228880-20-3

[1-(2-Pyridinyl)propyl]amine dihydrochloride

Cat. No.: B2379409
CAS No.: 1228880-20-3
M. Wt: 172.65 g/mol
InChI Key: HNBBNBYPDZDRTG-UHFFFAOYSA-N
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Description

[1-(2-Pyridinyl)propyl]amine dihydrochloride: is a chemical compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.11. This compound has gained attention due to its potential roles in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Pyridinyl)propyl]amine dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with propylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the compound .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity . The compound is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: [1-(2-Pyridinyl)propyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Pyridinyl)propyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and catalysis.

Biology: In biological research, this compound is used as a reagent to study protein structure and function . It is also utilized in the development of new biochemical assays .

Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate.

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of [1-(2-Pyridinyl)propyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    (1-Pyridin-2-ylpropyl)amine dihydrochloride: Similar in structure but with different substituents.

    2-Methyl-1-pyridin-2-ylpropylamine dihydrochloride: Contains a methyl group on the pyridine ring.

    2-Methoxy-1-(2-pyridinyl)ethylamine dihydrochloride: Contains a methoxy group on the ethylamine chain.

Uniqueness: [1-(2-Pyridinyl)propyl]amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the propylamine chain . This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

1228880-20-3

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

1-pyridin-2-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-2-7(9)8-5-3-4-6-10-8;/h3-7H,2,9H2,1H3;1H

InChI Key

HNBBNBYPDZDRTG-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=N1)N.Cl.Cl

Canonical SMILES

CCC(C1=CC=CC=N1)N.Cl

solubility

not available

Origin of Product

United States

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